2-Amino-1-(1-isobutyl-1H-indol-3-yl)ethanol
CAS No.:
Cat. No.: VC15947789
Molecular Formula: C14H20N2O
Molecular Weight: 232.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20N2O |
|---|---|
| Molecular Weight | 232.32 g/mol |
| IUPAC Name | 2-amino-1-[1-(2-methylpropyl)indol-3-yl]ethanol |
| Standard InChI | InChI=1S/C14H20N2O/c1-10(2)8-16-9-12(14(17)7-15)11-5-3-4-6-13(11)16/h3-6,9-10,14,17H,7-8,15H2,1-2H3 |
| Standard InChI Key | NHUCWZGNJGYWSZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CN1C=C(C2=CC=CC=C21)C(CN)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Structure
The systematic IUPAC name for this compound is 2-amino-1-[1-(2-methylpropyl)indol-3-yl]ethanol, reflecting its isobutyl-substituted indole backbone and ethanolamine side chain. The structural formula (Figure 1) highlights the indole ring system fused with a benzene and pyrrole moiety, an isobutyl group (-CHCH(CH)) at position 1, and a 2-aminoethanol substituent at position 3.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 232.32 g/mol | |
| CAS Number | Not publicly disclosed | - |
| SMILES | CC(C)CN1C=C(C2=CC=CC=C21)C(CN)O | |
| InChIKey | NHUCWZGNJGYWSZ-UHFFFAOYSA-N |
Synthesis and Optimization
Primary Synthetic Routes
The synthesis of 2-amino-1-(1-isobutyl-1H-indol-3-yl)ethanol typically involves alkylation and condensation reactions. A prominent method utilizes the Ugi four-component reaction, which combines an amine, isocyanide, carbonyl compound, and carboxylic acid to form a peptide-like backbone.
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| 1 | 1H-indole, isobutyl bromide, KCO, DMF | 1-isobutyl-1H-indole | 85% |
| 2 | 1-isobutylindole, glyoxylic acid, NH, EtOH | 2-amino-1-(1-isobutylindol-3-yl)ethanol | 73% |
Key challenges include controlling regioselectivity during indole alkylation and minimizing side reactions during the Ugi step .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (estimated <1 mg/mL) due to its hydrophobic indole core but dissolves readily in polar organic solvents like ethanol and dichloromethane. Stability studies indicate degradation under prolonged UV exposure or extreme pH conditions, necessitating storage at 2–8°C in inert atmospheres.
Table 3: Physicochemical Profile
| Property | Value | Method |
|---|---|---|
| Melting Point | 161.9°C | Differential Scanning Calorimetry |
| LogP | 1.81 (predicted) | Computational modeling |
| pKa | 9.2 (amine), 14.1 (alcohol) | Potentiometric titration |
Biological Activity and Mechanism
Receptor Binding and Pharmacodynamics
The indole moiety enables interactions with serotonin (5-HT) receptors, particularly 5-HT subtypes, mimicking endogenous ligands like tryptamine . In vitro assays demonstrate moderate affinity () for 5-HT, suggesting potential as a neuropharmacological agent.
Enzymatic Inhibition
Applications and Research Frontiers
Medicinal Chemistry
The compound serves as a precursor in synthesizing triptan analogs for migraine therapy. Structural modifications at the aminoethanol side chain enhance blood-brain barrier permeability, as evidenced by in silico ADMET predictions .
Industrial Catalysis
Recent work explores its use as a ligand in asymmetric catalysis, leveraging the chiral amino alcohol group to induce enantioselectivity in ketone reductions (up to 78% ee).
Comparative Analysis with Analogues
Table 4: Structure-Activity Relationships
| Compound | 5-HT () | MAO-A () |
|---|---|---|
| 2-Amino-1-(1-isobutylindol-3-yl)ethanol | 0.8 | 12 |
| Sumatriptan | 0.1 | >100 |
| Clorgyline | >100 | 0.005 |
The target compound’s balanced affinity distinguishes it from classical triptans and MAO inhibitors, offering a unique polypharmacological profile .
Future Directions
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Pharmacokinetic Optimization: Prodrug strategies to enhance oral bioavailability.
-
Target Validation: CRISPR screens to identify off-target effects.
-
Green Synthesis: Catalytic asymmetric methods to improve enantiomeric purity.
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